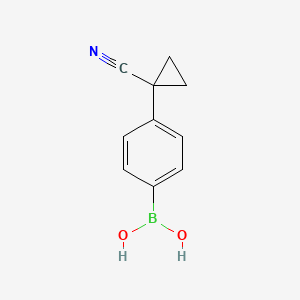

(4-(1-Cyanocyclopropyl)phenyl)boronic acid

Vue d'ensemble

Description

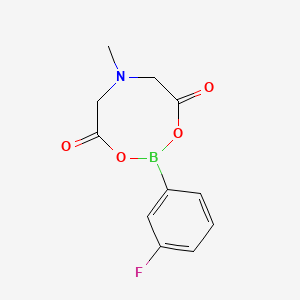

“(4-(1-Cyanocyclopropyl)phenyl)boronic acid” is a chemical compound with the molecular formula C₁₀H₁₀BNO₂ . It has a molecular weight of 187.003 g/mol . The compound is typically stored at ambient temperature .

Molecular Structure Analysis

The InChI code for “(4-(1-Cyanocyclopropyl)phenyl)boronic acid” is 1S/C10H10BNO2/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,13-14H,5-6H2 . This indicates the presence of a cyanocyclopropyl group attached to a phenylboronic acid group.Physical And Chemical Properties Analysis

“(4-(1-Cyanocyclopropyl)phenyl)boronic acid” is a solid compound . It is typically stored at ambient temperature .Applications De Recherche Scientifique

-

Sensing Applications

- Field : Chemistry

- Application Summary : Boronic acids are increasingly used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . The sensing applications can be homogeneous assays or heterogeneous detection .

- Methods of Application : The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

- Results : The use of boronic acids in these applications has led to advancements in therapeutics and separation technologies .

-

Dynamic Click Chemistry

- Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications

- Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in dynamic click chemistry . This chemistry is being used to fuel emergent sciences .

- Methods of Application : The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

- Results : This has led to numerous applications in multidisciplinary sciences .

-

Biomedical Applications

- Field : Biomedical Sciences

- Application Summary : Phenylboronic acid (PBA) and its moieties are known to form covalent bonds with polyol compounds and have thus attracted researchers due to their potential in specific biomedical applications .

- Methods of Application : Chemical modification on the primary amine group or the hydroxyl group of CS can augment its application to achieve a specific biomedical application .

- Results : The use of boronic acids in these applications has led to advancements in biomedical sciences .

-

Reversible Click Reactions

- Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications

- Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in reversible click chemistry . This chemistry is being used to fuel emergent sciences .

- Methods of Application : The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

- Results : This has led to numerous applications in multidisciplinary sciences .

-

Material Chemistry

- Field : Material Chemistry

- Application Summary : Boronic acid-based compounds have been used in material chemistry due to their reversible kinetics .

- Methods of Application : The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .

- Results : This has led to advancements in material chemistry .

-

Antibacterial Applications

- Field : Biomedical Sciences

- Application Summary : Phenylboronic acid-functionalized silver nanoparticles (AgNPs) have shown increased antibacterial efficiency .

- Methods of Application : The accumulation of phenylboronic acid-functionalized AgNPs on the bacterial surface is much more than that of the nonfunctionalized AgNPs .

- Results : The antibacterial efficiency of the phenylboronic acid-functionalized AgNPs on a series of bacteria is 32 times higher than that of bare AgNPs .

-

Organic Synthesis

- Field : Organic Chemistry

- Application Summary : Boronic acids are widely used in organic synthesis for the formation of carbon-carbon bonds . They are particularly known for their use in Suzuki-Miyaura cross-coupling reactions .

- Methods of Application : In a typical Suzuki-Miyaura reaction, a boronic acid is coupled with an aryl or vinyl halide using a palladium catalyst .

- Results : This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

-

Drug Discovery

- Field : Pharmaceutical Sciences

- Application Summary : Boronic acids have found applications in drug discovery due to their unique chemical properties . They can form reversible covalent bonds with biological targets, which can be advantageous in drug design .

- Methods of Application : Boronic acids can be incorporated into drug molecules to enhance their binding to biological targets .

- Results : Several drugs containing boronic acid groups have been developed, including the anticancer drug bortezomib .

-

Glycemic Sensors

- Field : Biomedical Engineering

- Application Summary : Boronic acids can bind to sugars, and this property has been exploited in the development of sensors for glucose, which is important in the management of diabetes .

- Methods of Application : A boronic acid-containing molecule can be incorporated into a sensor device. When glucose is present, it binds to the boronic acid, causing a measurable change in the properties of the sensor .

- Results : This approach has been used to develop non-invasive glucose sensors, which can provide continuous monitoring of blood glucose levels .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Relevant Papers The papers I found did not specifically mention “(4-(1-Cyanocyclopropyl)phenyl)boronic acid”, but they do discuss the uses and applications of boronic acids in general . These include their use in sensing applications, their interaction with proteins, and their use in the controlled release of insulin .

Propriétés

IUPAC Name |

[4-(1-cyanocyclopropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOICYZKSQYFZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675225 | |

| Record name | [4-(1-Cyanocyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1-Cyanocyclopropyl)phenyl)boronic acid | |

CAS RN |

1217501-00-2 | |

| Record name | B-[4-(1-Cyanocyclopropyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1-Cyanocyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)

![6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)